molecular formula C17H14BrN3OS2 B470917 N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide CAS No. 392302-77-1

N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide

Cat. No.: B470917
CAS No.: 392302-77-1
M. Wt: 420.4g/mol
InChI Key: LIYFFFHTFYFDFI-UHFFFAOYSA-N
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Description

N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromobenzyl group, a sulfanyl linkage, and a methylbenzamide moiety, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

    Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced through a nucleophilic substitution reaction, where the thiadiazole derivative reacts with 4-bromobenzyl chloride.

    Attachment of the Methylbenzamide Moiety: The final step involves the coupling of the bromobenzyl-substituted thiadiazole with 3-methylbenzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromobenzyl group can be reduced to form the corresponding benzyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromobenzyl group may enhance the compound’s binding affinity to its target, while the methylbenzamide moiety can contribute to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide
  • N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide

Uniqueness

N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide is unique due to the presence of the bromobenzyl group, which can impart distinct chemical and biological properties compared to its chlorinated or fluorinated analogs. The bromine atom can influence the compound’s reactivity and interaction with biological targets, potentially leading to different pharmacological effects.

Properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3OS2/c1-11-3-2-4-13(9-11)15(22)19-16-20-21-17(24-16)23-10-12-5-7-14(18)8-6-12/h2-9H,10H2,1H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYFFFHTFYFDFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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